2-Amino-5-cyanonicotinic acid
CAS No.:
Cat. No.: VC18021863
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H5N3O2 |
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Molecular Weight | 163.13 g/mol |
IUPAC Name | 2-amino-5-cyanopyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H5N3O2/c8-2-4-1-5(7(11)12)6(9)10-3-4/h1,3H,(H2,9,10)(H,11,12) |
Standard InChI Key | BCYBXGJLVUBRMH-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=NC(=C1C(=O)O)N)C#N |
Introduction
Chemical Structure and Nomenclature
2-Amino-5-cyanonicotinic acid (IUPAC name: 2-amino-5-cyanopyridine-3-carboxylic acid) features a pyridine core substituted with an amino group (–NH<sub>2</sub>) at position 2, a carboxylic acid (–COOH) at position 3, and a cyano group (–CN) at position 5. X-ray crystallographic studies of analogous compounds, such as 6-amino-5-cyanonicotinic acid esters, reveal planar geometries with intramolecular hydrogen bonds between the amino and carboxyl groups, stabilizing the zwitterionic form . The cyano group induces electron-withdrawing effects, lowering the pK<sub>a</sub> of the carboxylic acid to approximately 2.9 .
Property | Value/Description |
---|---|
Molecular formula | C<sub>7</sub>H<sub>5</sub>N<sub>3</sub>O<sub>2</sub> |
Molecular weight | 163.14 g/mol |
Melting point | 295–297 °C (dec.) |
Solubility | Soluble in DMSO, sparingly in water |
Synthesis Methods
Organocatalytic Multicomponent Reactions
A scalable route involves the one-pot reaction of ethyl propiolate (4a), benzylidenemalononitrile (7a), and malononitrile in the presence of L-proline (5) as a bifunctional organocatalyst. The mechanism proceeds via conjugate addition of proline to ethyl propiolate, generating a reactive enolate that undergoes sequential nucleophilic attacks to form a 2-amino-4H-pyran intermediate (9a). Subsequent hydrolysis and oxidation yield 2-amino-5-cyanonicotinic acid with 82–89% isolated yield .
Key reaction conditions:
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Solvent: Ethanol/water (3:1)
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Temperature: 80 °C
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Catalyst loading: 10 mol% L-proline
Hydrolysis of Trichloromethylpyridine Derivatives
An alternative industrial method, adapted from patent CN104513197A, starts with 2-chloro-3-trichloromethylpyridine. Treatment with liquid ammonia at 65 °C under pressure replaces the chloro group with an amino group, forming 2-amino-3-trichloromethylpyridine. Alkaline hydrolysis (NaOH, 70 °C) cleaves the trichloromethyl group to a carboxylate, which is acidified to yield 2-aminonicotinic acid. Introducing a cyano group at position 5 requires additional nitration and reduction steps, achieving a total yield of 78% .
Physicochemical Properties
Spectral Characteristics
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IR spectroscopy: Strong absorption bands at 2210 cm<sup>−1</sup> (C≡N stretch) and 1680 cm<sup>−1</sup> (C=O stretch) .
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<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.21 (s, 1H, H-4), 7.95 (s, 1H, H-6), 6.50 (br s, 2H, NH<sub>2</sub>) .
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<sup>13</sup>C NMR: δ 167.2 (COOH), 154.1 (C-2), 148.3 (C-5), 119.8 (CN) .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 295 °C, consistent with decarboxylation and cyano group degradation .
Applications in Organic Synthesis
Pharmaceutical Intermediates
2-Amino-5-cyanonicotinic acid is a precursor to pyrano[2,3-d]pyrimidines (33a, 33b), which exhibit kinase inhibitory activity. Reaction with hydroxylamine hydrochloride forms amidoximes (27a, 27b), intermediates for antitumor agents .
Materials Science
The compound’s rigid aromatic structure and hydrogen-bonding capacity make it suitable for metal-organic frameworks (MOFs). Coordination with Cu(II) ions produces luminescent materials with quantum yields up to 0.42 .
Recent Research Advances
A 2024 study demonstrated the electrochemical carboxylation of 2-amino-5-cyanopyridine using CO<sub>2</sub>, achieving 94% conversion under mild conditions (room temperature, 1 atm CO<sub>2</sub>) . This green chemistry approach eliminates the need for stoichiometric bases, reducing waste.
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